3-hydroxy-5-(2-nitrophenyl)-4-(phenylcarbonyl)-1-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-BENZOYL-3-HYDROXY-5-(2-NITROPHENYL)-1-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a pyrrole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZOYL-3-HYDROXY-5-(2-NITROPHENYL)-1-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Benzoyl Group: This step might involve Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the Hydroxy Group: Hydroxylation can be performed using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of the Nitro Group: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Incorporation of the Pyridinyl Group: This can be achieved through a coupling reaction, such as Suzuki or Heck coupling, using appropriate palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. Continuous flow chemistry and automated synthesis platforms might be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, or hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Amines, alcohols, and other nucleophiles in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of an amine from the nitro group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigation into its potential as an anti-inflammatory or anticancer agent.
Industry
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-BENZOYL-3-HYDROXY-5-(2-NITROPHENYL)-1-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, and the compound might exert its effects through binding to active sites or allosteric sites.
Comparison with Similar Compounds
Similar Compounds
4-BENZOYL-3-HYDROXY-5-(2-NITROPHENYL)-1-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: Similar structure but with a different position of the pyridinyl group.
4-BENZOYL-3-HYDROXY-5-(2-NITROPHENYL)-1-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: Similar structure but with a different position of the pyridinyl group.
Uniqueness
The uniqueness of 4-BENZOYL-3-HYDROXY-5-(2-NITROPHENYL)-1-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both electron-donating and electron-withdrawing groups can make it a versatile compound for various applications.
Properties
Molecular Formula |
C22H15N3O5 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy(phenyl)methylidene]-5-(2-nitrophenyl)-1-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H15N3O5/c26-20(14-7-2-1-3-8-14)18-19(16-10-4-5-11-17(16)25(29)30)24(22(28)21(18)27)15-9-6-12-23-13-15/h1-13,19,26H/b20-18- |
InChI Key |
OLQPAVLKFIDSLE-ZZEZOPTASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=CN=CC=C3)C4=CC=CC=C4[N+](=O)[O-])/O |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CN=CC=C3)C4=CC=CC=C4[N+](=O)[O-])O |
Origin of Product |
United States |
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